2-Methyl-2-(4-phenylphenyl)propanoic acid
Overview
Description
2-Methyl-2-(4-phenylphenyl)propanoic acid is an organic compound with the chemical formula C16H16O2. It is known for its solid, white crystalline appearance and high solubility in common organic solvents . This compound is often used in organic synthesis and serves as an intermediate in the production of various pigments, coatings, and dyes .
Mechanism of Action
Mode of Action
It’s possible that this compound could interact with its targets in a way that alters their function, but more research is needed to confirm this .
Biochemical Pathways
Given the lack of information on the compound’s targets and mode of action, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-Methyl-2-(4-phenylphenyl)propanoic acid’s action are currently unknown. Without more information on its targets and mode of action, it’s challenging to predict the potential effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .
Preparation Methods
The synthesis of 2-Methyl-2-(4-phenylphenyl)propanoic acid can be achieved through the reaction of phenylacetylene with acetic anhydride in the presence of a base catalyst . The reaction proceeds as follows:
- Phenylacetylene reacts with acetic anhydride under basic conditions to form this compound ethyl ester.
- The ester is then hydrolyzed to yield this compound .
Chemical Reactions Analysis
2-Methyl-2-(4-phenylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-2-(4-phenylphenyl)propanoic acid has several scientific research applications:
Comparison with Similar Compounds
2-Methyl-2-(4-phenylphenyl)propanoic acid can be compared with other similar compounds, such as:
2-Methyl-2-phenylpropanoic acid: This compound has a similar structure but lacks the additional phenyl group, resulting in different chemical properties and reactivity.
2-Phenylpropanoic acid: This compound has a simpler structure and different applications compared to this compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
2-methyl-2-(4-phenylphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-16(2,15(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLDJEURSCSPAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302325 | |
Record name | 2-methyl-2-(4-phenylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48170-23-6 | |
Record name | NSC150239 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methyl-2-(4-phenylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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